Tert-butyl 2-fluorobenzoate is an organic compound characterized by the molecular formula . It is a derivative of benzoic acid, where a tert-butyl group substitutes the hydrogen atom of the carboxyl group, and a fluorine atom is attached to the benzene ring. This compound is significant in synthetic organic chemistry due to its reactivity and potential applications in various scientific fields, including pharmaceuticals and materials science.
Tert-butyl 2-fluorobenzoate is classified as an ester, specifically an aromatic ester, due to its structure. It can be sourced from several chemical suppliers and is often used in research settings for its unique chemical properties. The compound has a CAS number of 69038-73-9, which is essential for identifying it in chemical databases.
The synthesis of tert-butyl 2-fluorobenzoate can be achieved through several methods:
The choice of method may depend on factors such as desired yield, purity, and economic considerations. The reaction conditions (temperature, time, and concentration) are critical for maximizing yield and minimizing by-products.
The molecular structure of tert-butyl 2-fluorobenzoate features a tert-butyl group () attached to the carbonyl carbon of the benzoate moiety. The fluorine atom is positioned at the ortho position relative to the carboxylate group on the benzene ring.
CC(C)(C)OC(=O)C1=CC=CC=C1F
JHOWHSGOBPRECA-UHFFFAOYSA-N
This structure contributes to its unique reactivity profile compared to other similar compounds.
Tert-butyl 2-fluorobenzoate can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, including yield and selectivity.
The mechanism of action for tert-butyl 2-fluorobenzoate involves interactions with specific molecular targets within biological systems. The electronegativity of the fluorine atom affects its reactivity and binding affinity to various enzymes and receptors, potentially modulating biochemical pathways that lead to therapeutic effects or other chemical transformations .
These properties make it suitable for various applications in organic synthesis.
Tert-butyl 2-fluorobenzoate has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1